Cas no 15301-67-4 (Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI))
15301-67-4 structure
Product Name:Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI)
Numero CAS:15301-67-4
MF:C45H52O8
MW:720.889594078064
CID:190108
PubChem ID:216213
Update Time:2025-04-19
Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI)
- 3-[(2-Phenylbutanoyl)oxy]-2,2-bis{[(2-phenylbutanoyl)oxy]methyl}p ropyl 2-phenylbutanoate
- Feneritrol
- Feneritrol [INN:DCF]
- Pentaerythritol tetrakis(2-phenylbutyrate)
- SD 149-01
- UNII-2E870BEW3J
- SD-149-01
- 2E870BEW3J
- Q27254620
- 2,2-Bis{[(2-phenylbutanoyl)oxy]methyl}propane-1,3-diyl bis(2-phenylbutanoate)
- FENERITROL [INN]
- [3-(2-phenylbutanoyloxy)-2,2-bis(2-phenylbutanoyloxymethyl)propyl] 2-phenylbutanoate
- CHEMBL2103934
- 15301-67-4
- SCHEMBL2109958
- NS00121366
- DTXSID10864574
-
- Inchi: 1S/C45H52O8/c1-5-37(33-21-13-9-14-22-33)41(46)50-29-45(30-51-42(47)38(6-2)34-23-15-10-16-24-34,31-52-43(48)39(7-3)35-25-17-11-18-26-35)32-53-44(49)40(8-4)36-27-19-12-20-28-36/h9-28,37-40H,5-8,29-32H2,1-4H3
- Chiave InChI: FNDSQXMSCAOERP-UHFFFAOYSA-N
- Sorrisi: O(C(C(C1C=CC=CC=1)CC)=O)CC(COC(C(C1C=CC=CC=1)CC)=O)(COC(C(C1C=CC=CC=1)CC)=O)COC(C(C1C=CC=CC=1)CC)=O
Proprietà calcolate
- Massa esatta: 720.36636
- Massa monoisotopica: 720.366
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 53
- Conta legami ruotabili: 24
- Complessità: 922
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10
- Superficie polare topologica: 105Ų
Proprietà sperimentali
- Densità: 1.135
- Punto di ebollizione: 751.9°Cat760mmHg
- Punto di infiammabilità: 298.5°C
- Indice di rifrazione: 1.556
- PSA: 105.2
Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI) Letteratura correlata
-
Riccardo Zanni,Maria Galvez-Llompart,Jorge Galvez New J. Chem. 2021 45 8654
15301-67-4 (Benzeneacetic acid, a-ethyl-,2,2-bis[(1-oxo-2-phenylbutoxy)methyl]-1,3-propanediyl ester (9CI)) Prodotti correlati
- 119-43-7(Ethyl 2-Phenylbutyrate)
- 5413-05-8(Ethyl 2-Phenylacetoacetate)
- 2294-71-5(Methyl 2-phenylbutanoate)
- 956-89-8(α,α-Diphenyl-γ-butyrolactone)
- 76-67-5(Diethyl ethylphenylmalonate)
- 1519-21-7(Benzeneacetic acid, a-ethyl-, 1,1'-anhydride)
- 1131-15-3(3-phenyloxolane-2,5-dione)
- 101278-21-1(Dihydro-3,4-diphenyl-2,5-furandione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti